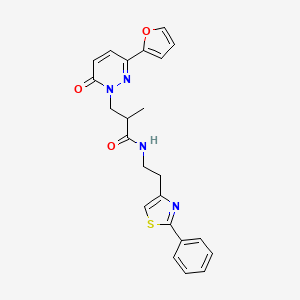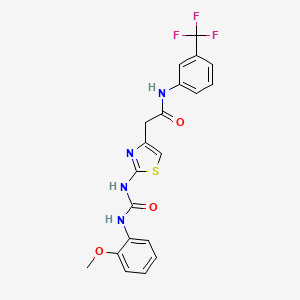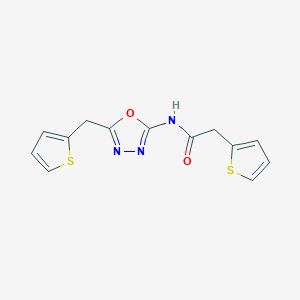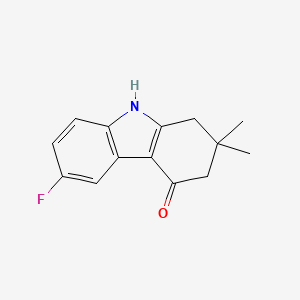
(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-N-(Pyridin-4-ylmethylene)methanamine oxide" is closely related to a class of ligands known as pyridinylmethylene derivatives, which have been extensively studied for their ability to form complexes with various metal ions, including zinc(II). These ligands and their metal complexes have been of particular interest due to their potential biological activities, such as inducing tumor cell death by interacting with DNA .
Synthesis Analysis
The synthesis of zinc(II) complexes with pyridinylmethylene derivatives involves the reaction of the ligand with zinc(II) salts in the presence of halides such as Cl(-), Br(-), or I(-). For example, the synthesis of water-soluble zinc(II) complexes with (E)-N-(pyridin-2-ylmethylene)arylamines has been reported, where the ligands coordinate with the zinc center to form mononuclear or binuclear structures depending on the presence of additional donor atoms . Similarly, the synthesis of zinc(II) complexes with N-(4-X-phenyl)pyridine-2-yl-methanimine ligands has been achieved, and their interaction with other molecules like 2,5-pyridinedicarboxylic acid has been studied .
Molecular Structure Analysis
The molecular structures of these zinc(II) complexes have been elucidated using single-crystal X-ray crystallography, revealing that the majority of the structures are mononuclear with tetra-coordinate zinc centers. However, variations can occur, such as a distorted square pyramidal geometry or a trigonal bipyramidal coordination environment, depending on the ligand's structure . The crystal structure of a related complex, Zn(N-(pyridin-2-ylmethylene)benzene-1,4-diamine)Cl2, has been determined, showing that the molecules are stabilized by N–H···Cl hydrogen bonds and aromatic π–π stacking interactions .
Chemical Reactions Analysis
The zinc(II) complexes with pyridinylmethylene derivatives exhibit the ability to interact with DNA, which is crucial for their biological activity. The interaction with DNA interferes with the binding of transcription factors to promoter sites, thus inhibiting gene transcription necessary for cell function. This mechanism is believed to contribute to the complexes' cytotoxic potency towards certain cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these complexes have been characterized using various spectroscopic techniques. UV-Visible, fluorescence, IR, and NMR spectroscopies have been employed to study the complexes' spectroscopic properties. For instance, the UV-Vis absorption peaks of the complexes can be attributed to transitions with mixed intraligand charge-transfer (ILCT)/ligand-ligand charge-transfer (LLCT) character and pi -> pi* transitions with ILCT character . Theoretical studies using density functional theory (DFT) have also been conducted to predict the spectroscopic properties and compare them with experimental results .
科学的研究の応用
Self-assembly of Chelating, Bridging N, N, N Donor Ligands A study by Tabatabaei et al. (2015) on the self-assembly of chelating and bridging ligands, including variants related to (Z)-N-(Pyridin-4-ylmethylene)methanamine oxide, with Cu(I), Cu(II), Cd(II), Hg(II) showcased their ability to form complex molecular structures and coordination polymers. These compounds demonstrated diverse molecular architectures and potential applications in the development of metal-organic frameworks (MOFs) with specific chemical functionalities Tabatabaei et al., 2015.
Ultrasound-assisted Synthesis of Nano-structured MOFs Research by Bigdeli et al. (2017) explored the ultrasound-assisted synthesis of nano-structured Zinc(II)-based MOFs using N,N'-Bis-pyridin-4-ylmethylene-naphtalene-1,5-diamine, related to this compound. This work highlighted the potential of such compounds in the fabrication of ZnO nano-structures through calcination of MOFs, offering insights into the design of nano-materials for various applications Bigdeli et al., 2017.
Photo-induced Oxidation Studies Draksharapu et al. (2012) investigated the photo-induced oxidation of Fe(II) complexes incorporating ligands structurally similar to this compound. Their findings contribute to understanding the photochemical properties of such complexes, offering a pathway to the design of photoactive materials capable of engaging in electron transfer processes under light irradiation Draksharapu et al., 2012.
Fluorescent Chemosensors for Metal Ions Kim et al. (2013) developed an anthracene-based fluorescent chemosensor incorporating a ligand similar to this compound for the selective detection of Zn2+ ions. This research underscores the utility of such compounds in creating sensitive and selective sensors for environmental and biological applications Kim et al., 2013.
特性
IUPAC Name |
N-methyl-1-pyridin-4-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9(10)6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXMGGFNHTYFU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=NC=C1)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC=NC=C1)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)